(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol
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Overview
Description
(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[221]heptan-7-ol is a bicyclic compound with a unique structure that includes both hydroxyl and oxabicyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the oxabicyclo structure.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(7,7-Dimethyl-2-oxabicyclo[2.2.1]hept-1-yl)methanesulfonic acid: This compound has a similar bicyclic structure but with different functional groups.
7,7-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carbaldehyde: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of (1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol lies in its specific combination of hydroxyl and oxabicyclo groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2/t7?,8-,9?/m0/s1 |
InChI Key |
ZTVGFVPGILCAPR-MGURRDGZSA-N |
Isomeric SMILES |
C1C[C@@]2(C(C1CO2)(CO)O)CCO |
Canonical SMILES |
C1CC2(C(C1CO2)(CO)O)CCO |
Origin of Product |
United States |
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